molecular formula C14H15N3S B2620608 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea CAS No. 431924-21-9

1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2620608
CAS No.: 431924-21-9
M. Wt: 257.36
InChI Key: ZZQFJAXPYNVYIR-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is an unsymmetrical thiourea derivative of significant interest in modern organic and medicinal chemistry research. Its molecular structure, which incorporates both a 2-methylphenyl and a 3-pyridinylmethyl moiety, is designed to function as a versatile building block and a potential organocatalyst. Thiourea derivatives similar to this compound are extensively investigated for their ability to promote asymmetric synthesis through hydrogen bonding interactions, making them valuable tools for creating enantiomerically enriched molecules, which are crucial in pharmaceutical and materials science development . The primary research value of this compound lies in its application as a chiral auxiliary or organocatalyst. Recent studies on structurally related pyridyl-containing thioureas have demonstrated their efficacy in fundamental carbon-carbon bond-forming reactions, such as the aldol condensation and the addition of diethylzinc to benzaldehyde . The presence of the nitrogen-rich pyridine ring enhances the compound's coordination and solvation properties, which can increase its effectiveness in catalytic cycles and metal complex formation . Researchers can utilize this thiourea to develop new synthetic methodologies or to improve the efficiency and stereoselectivity of existing reactions. From a spectroscopic standpoint, this compound is expected to display characteristic signals confirming the thiourea functional group. Carbon-13 NMR analysis of analogous thioureas shows a distinctive chemical shift for the thiocarbonyl (C=S) carbon in the range of 179-181 ppm . Furthermore, preliminary investigations into similar compounds have revealed interesting fluorescence properties, with emission peaks observed across a broad range (367-581 nm) in various organic solvents, suggesting potential ancillary applications in materials science and chemical sensing . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-11-5-2-3-7-13(11)17-14(18)16-10-12-6-4-8-15-9-12/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQFJAXPYNVYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its potential as a therapeutic agent. Research indicates that it may act as an inhibitor of specific enzymes, particularly proteases. A study reported the synthesis of thiourea derivatives, including 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea, which demonstrated significant inhibitory effects on α-chymotrypsin, a serine protease involved in various physiological processes .

Anticancer Activity:
In vitro studies have shown that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cell lines. For instance, it has been tested against triple-negative breast cancer cell lines, where it induced apoptosis and reduced cell viability significantly, with IC50 values indicating potent efficacy .

Agricultural Applications

Pesticidal Properties:
Thiourea derivatives are known for their pesticidal properties. The compound has been evaluated for its effectiveness against various agricultural pests and pathogens. Studies have indicated that it can inhibit the growth of fungi and bacteria that affect crop health, making it a potential candidate for developing new agricultural fungicides and bactericides .

Material Science

Synthesis of Advanced Materials:
1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea serves as a building block in the synthesis of advanced materials. Its ability to coordinate with metal ions allows it to be utilized in creating novel polymeric materials with specific properties such as enhanced thermal stability and mechanical strength .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea on human leukemia cell lines. Results indicated a significant reduction in cell viability with an IC50 value of 1.5 µM, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, suggesting its utility as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiourea Derivatives

Compound Name Substituent 1 Substituent 2 / Core Key Structural Features Reference
1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea 2-Methylphenyl Pyridin-3-ylmethyl Simple aryl/heteroaryl substitution
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(pyridin-3-ylmethyl)thiourea (11) 3-Chlorophenylamino-quinazolinyl Pyridin-3-ylmethyl Extended quinazoline core enhances π-π interactions
1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea (28) Piperazinyl-sulfonylphenyl Pyridin-3-ylmethyl Sulfonyl-piperazine enhances solubility and target affinity
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea (3) 3-Chlorophenyl Bicyclic terpene-aminohexyl Bulky bicyclic group modifies lipophilicity
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl Indole-ethyl Indole moiety enables π-stacking with Trp229 (HIV-1 RT)

Key Observations :

  • Heteroaryl vs. Aryl : Pyridin-3-ylmethyl (target compound) offers both hydrogen-bonding (via pyridine N) and π-π interactions, whereas quinazoline derivatives (e.g., compound 11 ) provide extended aromatic surfaces for stronger target engagement.

Key Observations :

  • The target compound’s synthesis route is inferred from analogs (e.g., compound 11 ), where thioureas are typically formed via amine-isothiocyanate coupling. However, its low yield (if similar to compound 11’s 11% ) suggests challenges in purifying aryl-thiourea derivatives.
  • Melting points vary widely: Bulky substituents (e.g., compound 3 ) elevate melting points (>200°C), while sulfonyl-piperazine derivatives (compound 28 ) exhibit lower melting points due to reduced crystallinity.

Key Observations :

  • Activity Gaps: The target compound’s biological data are absent in the provided evidence.
  • Halogenation Effects : Bromo/chloro-substituted thioureas (e.g., compound 83 ) show potent antitubercular activity (MIC = 2 µg/mL), highlighting the role of electron-withdrawing groups in enhancing antimicrobial efficacy.
  • Anti-HIV Activity : Indole-ethyl thioureas () demonstrate that aromatic substituents are critical for targeting viral enzymes like HIV-1 RT.

Conformational and Computational Insights

  • Conformational Flexibility : Unlike rigid acyl thioureas (e.g., 1-adamantane-1-carbonyl derivatives ), the target compound’s 2-methylphenyl and pyridin-3-ylmethyl groups may adopt multiple conformations, as seen in S-shaped thiourea backbones .
  • DFT Studies : For cyclobutane-thiazole thiourea hybrids (), computational models predict high chemical reactivity at the thiocarbonyl group—a property likely shared by the target compound.

Biological Activity

1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of interactions with biological macromolecules, making it a subject of interest in drug discovery and development.

The biological activity of 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which allows it to interact with various molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, influencing processes such as enzyme inhibition and receptor activation, thereby affecting cellular functions.

Antimicrobial Activity

Research indicates that thiourea derivatives, including 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea, exhibit significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 value of 16.23 μM against U937 cells, suggesting its potential as an anticancer agent . Additionally, it was noted to induce apoptosis in treated cells by altering cell cycle progression .

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial activity of thiourea derivatives found that 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea inhibited DNA gyrase ATPase activity in Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : In research evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), it was observed that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology, indicating its potential for further development as an anticancer therapeutic .

Data Summary

Biological Activity Target IC50/MIC Values References
AntibacterialStaphylococcus aureusMIC: 0.25 μg/mL
Escherichia coliMIC: 0.5–1 μg/mL
AnticancerU937 cellsIC50: 16.23 μM
MCF-7 cellsIC50: 225 μM

Q & A

Q. What are the standard synthetic protocols for 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea, and how are reaction conditions optimized?

Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea, the reaction between 2-methylphenylamine and pyridin-3-ylmethyl isothiocyanate is conducted in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–25°C), and reaction time (4–24 hrs). Post-synthesis purification employs column chromatography or recrystallization, followed by characterization via 1H^1 \text{H}/13C^{13}\text{C} NMR, IR spectroscopy, and elemental analysis .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this thiourea derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, intramolecular hydrogen bonds (e.g., N–H···S or N–H···O), and torsion angles. Complementary techniques include:

  • IR spectroscopy : Identifies thiocarbonyl (C=S) stretches (~1250–1350 cm1^{-1}) and N–H vibrations (~3200 cm1^{-1}).
  • NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and thiourea NH groups (δ 9.0–12.0 ppm). Software like SHELXL (for crystallographic refinement) and ORTEP-3 (for visualization) are essential .

Advanced Research Questions

Q. How can molecular docking studies (e.g., using AutoDock Vina) elucidate the biological target interactions of this compound?

  • Target Preparation : Retrieve a protein structure (e.g., HIV-1 protease or urease) from the PDB, remove water molecules, and add polar hydrogens.
  • Ligand Optimization : Minimize the thiourea’s energy using DFT (e.g., B3PW91/6-311++G(d,p)) to refine its 3D conformation.
  • Docking Parameters : Set grid boxes to cover active sites (e.g., 20 Å3^3), employ Lamarckian genetic algorithms, and run 20–50 simulations.
  • Validation : Compare binding scores (ΔG) with known inhibitors and validate poses using RMSD clustering. AutoDock Vina’s speed and accuracy make it ideal for high-throughput virtual screening .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

Discrepancies may arise from solvent effects, protein flexibility, or assay limitations. Mitigation approaches include:

  • MD Simulations : Perform 100-ns simulations to assess ligand stability in the binding pocket.
  • SAR Analysis : Modify substituents (e.g., pyridinyl or methyl groups) to probe steric/electronic effects.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly .

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

Intramolecular N–H···S hydrogen bonds stabilize the thiourea core, reducing rotational freedom and enhancing thermal stability (verified via TGA/DSC). Crystal packing, driven by intermolecular N–H···π or π-stacking (e.g., between phenyl and pyridinyl groups), affects solubility and melting points. SC-XRD and Hirshfeld surface analysis quantify these interactions .

Methodological Considerations

Q. What computational tools are recommended for analyzing electronic properties (e.g., HOMO-LUMO gaps) of this thiourea?

  • DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to compute frontier molecular orbitals, electrostatic potentials, and Mulliken charges.
  • TD-DFT : Predict UV-Vis spectra (e.g., π→π* transitions) and compare with experimental data from methanol solutions .

Q. How can researchers address low yield or purity during synthesis?

  • Byproduct Identification : Use LC-MS or 1H^1 \text{H}-NMR to detect unreacted amines or thiourea dimers.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalytic Additives : Introduce triethylamine (0.1–1 eq.) to scavenge HCl and accelerate isothiocyanate reactions .

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